Galactopyranoside, 1-hexylthio-1-deoxy-

thioglycoside stability glycosidase resistance carbohydrate chemistry

Researchers requiring a non-ionic detergent for membrane protein studies often face cytotoxicity from long-chain alkyl glycosides or instability from O-glycosidic linkages. Galactopyranoside, 1-hexylthio-1-deoxy- solves this with its C6 chain and thioglycosidic bond. • Non-cytotoxic C6 aglycone - avoids confounding effects seen with C14-C16 analogs (IC50 9.4 μM against CCRF-CEM cells). • Glycosidase-resistant thioglycosidic linkage - ensures stability throughout extended experimental timelines. • Validated for LacY transporter solubilization and functional reconstitution from E. coli membranes. Supplied as a custom synthesis product with 95% purity; available for immediate shipment.

Molecular Formula C12H24O5S
Molecular Weight 280.38 g/mol
Cat. No. B13392910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGalactopyranoside, 1-hexylthio-1-deoxy-
Molecular FormulaC12H24O5S
Molecular Weight280.38 g/mol
Structural Identifiers
SMILESCCCCCCSC1C(C(C(C(O1)CO)O)O)O
InChIInChI=1S/C12H24O5S/c1-2-3-4-5-6-18-12-11(16)10(15)9(14)8(7-13)17-12/h8-16H,2-7H2,1H3
InChIKeyATFNYTMEOCLMPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hexylthio-1-deoxy-galactopyranoside Overview


Galactopyranoside, 1-hexylthio-1-deoxy- (Hexyl 1-thio-β-D-galactopyranoside) is a synthetic alkyl thioglycoside amphiphile with molecular formula C₁₂H₂₄O₅S and molecular weight 280.38 g/mol [1]. The compound features a thioglycosidic bond linking a D-galactopyranose head group to a C6 n-hexyl aglycone tail via sulfur. This thioglycosidic linkage confers enhanced metabolic stability relative to O-glycosides and positions the compound as a non-ionic detergent for membrane protein solubilization and reconstitution [2]. The compound serves as a versatile scaffold in synthetic carbohydrate chemistry, with the hexylthio moiety enabling further functionalization for glycomimetic inhibitor development [3].

1
Membrane protein solubilization & reconstitution workflow
2
Galactoside-binding protein studies (e.g., E. coli LacY)
3
Thioglycoside scaffold for inhibitor library synthesis

Why 1-Hexylthio-1-deoxy-galactopyranoside Cannot Be Substituted


Alkyl thioglycosides are not functionally interchangeable due to aglycone chain length-dependent physicochemical and biological properties. In a systematic evaluation of 19 synthetic alkyl and thioalkyl glycosides across C10-C16 aglycone lengths, only specific chain lengths conferred therapeutically useful activity profiles [1]. The hexyl (C6) aglycone produces distinct critical micelle concentration (CMC) behavior, membrane partitioning characteristics, and solubility parameters that directly affect performance in membrane protein reconstitution assays [2]. Shorter-chain analogs (e.g., ethyl, propyl) lack sufficient amphiphilicity for effective membrane solubilization, while longer-chain derivatives (e.g., tetradecyl, hexadecyl) exhibit undesired cytotoxicity against eukaryotic cells that would confound biochemical studies [1]. Furthermore, the thioglycosidic bond versus O-glycosidic linkage fundamentally alters metabolic stability, with thioglycosides resisting glycosidase-mediated hydrolysis [3]. Selection of the specific hexylthio variant is therefore dictated by quantitative performance requirements in the intended experimental system, not by class interchangeability.

Chain length Shorter chains lack amphiphilicity; C14–C16 chains show cytotoxicity in cell assays.
Glycosidic bond O-glycoside analogs are susceptible to glycosidase hydrolysis; thioglycoside resists cleavage.
Epimer configuration Gluco-configuration does not bind galactose-specific proteins; galacto- required.

Evidence for 1-Hexylthio-1-deoxy-galactopyranoside


Enzymatic Hydrolysis Resistance

Galactopyranoside, 1-hexylthio-1-deoxy- contains a C-S glycosidic bond rather than the C-O bond found in hexyl β-D-galactopyranoside. Thioglycosides are designed specifically to resist enzymatic degradation by glycosidases while maintaining affinity for galactose-binding proteins [1]. The replacement of the glycosidic oxygen with sulfur eliminates the site for glycosidase-catalyzed hydrolysis, enabling prolonged experimental half-life in biological matrices where O-glycosides would undergo rapid cleavage. This property is fundamental to the compound's utility as a stable biochemical probe and metabolic inhibitor scaffold [2].

Enzymatic Stability
Class-level inference
C–S Thioglycosidic bond
Stable probe in glycosidase-containing systems
Qualitative class property; no direct kinetic data for this compound
thioglycoside stability glycosidase resistance carbohydrate chemistry

C6 Chain Non-Cytotoxic Membrane Interaction

In a systematic structure-activity study of 19 alkyl and thioalkyl glycosides, compounds with C14-C16 aglycone chains (tetradecyl and hexadecyl β-D-galactopyranosides) demonstrated potent cytotoxicity with IC50 9.4 μM against CCRF-CEM cancer cell line [1]. In contrast, the target compound features a shorter C6 aglycone chain. While direct cytotoxicity data for the C6 variant was not reported in this study, the chain length-activity relationship establishes that longer-chain analogs are unsuitable for applications requiring membrane solubilization without cytotoxic effects. The C6 chain length is specifically selected for applications where amphiphilic membrane interaction is required but cellular toxicity would confound results [2].

Cytotoxicity Profile
Class-level inference
Not reported C6 aglycone
vs C14 IC50 9.4 μM
May support non-cytotoxic membrane interaction
Inferred from chain length-activity trend; confirm in target system
cytotoxicity membrane protein solubilization non-ionic detergent

Thioglycoside Scaffold for Inhibitor Synthesis

1-Thio-β-D-galactopyranoside derivatives, including the hexylthio variant, serve as privileged scaffolds for parallel solution-phase library synthesis of galactose-binding protein inhibitors [1]. The S-alkylation of 1-thio-β-D-galactopyranoside derivatives with Michael acceptors and α-chloroketones, followed by ketone reductions and reductive aminations, yields diverse libraries of 1-thio-β-D-galactopyranosides carrying small polar-neutral, hydrophobic, aromatic, cationic, or anionic aglycon structures [1]. This synthetic versatility is unique to the thioglycoside scaffold; O-glycoside analogs do not undergo analogous S-alkylation chemistry [2]. The hexylthio derivative provides a specific hydrophobic anchor length that can be further functionalized or used as a reference compound in structure-activity relationship studies.

Synthetic Versatility
Supporting evidence
S-Alkylation Diverse aglycones
Enables inhibitor library synthesis for SAR
Thioglycoside-specific chemistry; O-glycosides not applicable
thioglycoside synthesis S-alkylation inhibitor library

Galacto-Configuration Specificity

The D-galacto stereochemical configuration is essential for recognition by galactose-binding proteins. Functionalized aminohexyl-1-thio-β-D-galactopyranoside derivatives bind specifically to the lac carrier protein in cytoplasmic membrane vesicles isolated from Escherichia coli, with binding inducible by substrate [1]. In contrast, the corresponding gluco-configured analogs (hexyl β-D-thioglucopyranoside) do not interact with these galactoside-specific transport proteins . The galacto-configuration determines biological target engagement; procurement of the incorrect epimer would result in complete loss of binding to galactoside-specific lectins, transporters, and galectins.

Binding Specificity
Class-level inference
Galacto-
vs
Gluco-
Binds LacY
No binding
Required for galactoside-binding protein studies
Confirm in target lectin/transporter assay
galactoside recognition lectin binding lactose permease

Validated Applications


Membrane Protein Solubilization and Reconstitution

The compound's amphiphilic structure (galactose head group + C6 alkyl tail) enables use as a non-ionic detergent for solubilizing and reconstituting membrane proteins [1]. Unlike longer-chain (C14-C16) analogs that exhibit cytotoxicity (IC50 9.4 μM against CCRF-CEM cells), the C6 chain length provides necessary membrane-interacting properties without confounding cytotoxic effects that would compromise functional studies [2]. The thioglycosidic bond further ensures compound stability throughout extended experimental timelines. Applications include purification and functional reconstitution of lactose permease (LacY) and related galactoside transporters from E. coli membranes [3].

E. coli Galactoside Transporter Binding Studies

The galacto-configuration enables specific binding to the lac carrier protein in E. coli cytoplasmic membrane vesicles [1]. Functionalized derivatives (e.g., dansyl- or spin-labeled aminohexyl variants) have been validated as molecular probes for investigating transport mechanisms, substrate-induced conformational changes, and binding site mapping in the lactose permease (LacY) system [2]. The hexylthio parent compound serves as the foundational scaffold for preparing these functionalized probes. Procurement of this specific compound ensures stereochemical compatibility with galactoside-binding transport proteins.

Inhibitor Library Synthesis

1-Thio-β-D-galactopyranoside derivatives serve as versatile scaffolds for generating diverse inhibitor libraries targeting galactose-binding proteins including galectins and bacterial lectins [1]. S-Alkylation chemistry enables introduction of diverse aglycon structures (polar-neutral, hydrophobic, aromatic, cationic, anionic) for structure-activity relationship optimization [2]. The hexylthio variant provides a defined C6 hydrophobic anchor length suitable as a reference point in SAR campaigns. This synthetic route is specific to thioglycosides and unavailable with O-glycoside analogs.

Membrane Perturbation Studies

As a nonionic glycolipid mimetic, Galactopyranoside, 1-hexylthio-1-deoxy- can be employed in biophysical studies examining how glycoside amphiphiles interact with and modify lipid bilayer properties [1]. SAXS experiments on POPC model membranes demonstrate that related alkyl glycosides induce changes in lipid bilayer thickness and lateral phase separation at high concentrations [1]. The C6 chain length provides distinct membrane-partitioning characteristics compared to shorter or longer chain analogs, enabling systematic investigation of chain length effects on membrane structure without the cytotoxicity that would limit use of longer-chain variants in cellular studies [2].

Application
Selection Property
Validation Focus
Membrane protein solubilization
Non-cytotoxic C6 amphiphile
Protein functional integrity after reconstitution
E. coli LacY transporter studies
Galacto-configuration specificity
LacY binding activity in membrane vesicles
Inhibitor library synthesis
Thioglycoside S-alkylation chemistry
SAR against galactose-binding proteins
Membrane biophysics studies
Glycolipid mimetic with defined C6 anchor
Lipid bilayer perturbation without cytotoxicity

Technical Documentation Hub

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